molecular formula C11H13NO B12275636 (2R)-1-Benzylazetidine-2-carbaldehyde

(2R)-1-Benzylazetidine-2-carbaldehyde

Cat. No.: B12275636
M. Wt: 175.23 g/mol
InChI Key: MVPBOUZUYOUOQY-LLVKDONJSA-N
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Description

(2R)-1-Benzylazetidine-2-carbaldehyde is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an aldehyde group at the second carbon atom. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Benzylazetidine-2-carbaldehyde typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of N-benzyl-2-aminoethanol with a suitable dehydrating agent.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions. For example, the oxidation of the corresponding alcohol (2R)-1-Benzylazetidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Benzylazetidine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in substitution reactions, such as nucleophilic substitution, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: (2R)-1-Benzylazetidine-2-carboxylic acid.

    Reduction: (2R)-1-Benzylazetidine-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(2R)-1-Benzylazetidine-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-1-Benzylazetidine-2-carbaldehyde depends on its specific interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules. The azetidine ring’s strained structure can also influence its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Benzylazetidine-2-carbaldehyde: The enantiomer of (2R)-1-Benzylazetidine-2-carbaldehyde, differing only in the stereochemistry at the second carbon atom.

    1-Benzylpyrrolidine-2-carbaldehyde: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

    1-Benzylazetidine-2-carboxylic acid: The oxidized form of this compound, with a carboxylic acid group instead of an aldehyde group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a benzyl group and an aldehyde group on a four-membered azetidine ring

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2R)-1-benzylazetidine-2-carbaldehyde

InChI

InChI=1S/C11H13NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2/t11-/m1/s1

InChI Key

MVPBOUZUYOUOQY-LLVKDONJSA-N

Isomeric SMILES

C1CN([C@H]1C=O)CC2=CC=CC=C2

Canonical SMILES

C1CN(C1C=O)CC2=CC=CC=C2

Origin of Product

United States

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